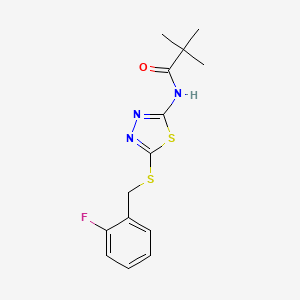

N-(5-((2-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)pivalamide

Description

Properties

Molecular Formula |

C14H16FN3OS2 |

|---|---|

Molecular Weight |

325.4 g/mol |

IUPAC Name |

N-[5-[(2-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-2,2-dimethylpropanamide |

InChI |

InChI=1S/C14H16FN3OS2/c1-14(2,3)11(19)16-12-17-18-13(21-12)20-8-9-6-4-5-7-10(9)15/h4-7H,8H2,1-3H3,(H,16,17,19) |

InChI Key |

XNRZJCRCGIIYAV-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C(=O)NC1=NN=C(S1)SCC2=CC=CC=C2F |

Origin of Product |

United States |

Preparation Methods

Cyclocondensation of Thiosemicarbazide

A common approach involves reacting thiosemicarbazide with a carboxylic acid derivative under acidic conditions. For example:

Alternative Route Using Hydrazine Carboxylates

Hydrazine carboxylates can cyclize with carbon disulfide (CS₂) in the presence of phosphorus oxychloride (POCl₃):

Introduction of the (2-Fluorobenzyl)thio Group

The mercapto (-SH) group at position 5 of the thiadiazole undergoes alkylation with 2-fluorobenzyl bromide or chloride.

Nucleophilic Substitution

-

Reagents : 5-Mercapto-1,3,4-thiadiazol-2-amine, 2-fluorobenzyl bromide, potassium carbonate (K₂CO₃).

-

Mechanism : The thiolate ion attacks the electrophilic carbon of 2-fluorobenzyl bromide, forming the thioether bond.

-

Yield : 65–75% after purification via silica gel chromatography (hexane/ethyl acetate 3:1).

Optimization with Phase-Transfer Catalysis

To enhance reactivity, tetrabutylammonium bromide (TBAB) is added as a phase-transfer catalyst:

Amidation with Pivaloyl Chloride

The amine group at position 2 is acylated using pivaloyl chloride.

Direct Amidation

Coupling Agent-Mediated Amidation

For sterically hindered substrates, coupling agents like EDC/HOBt improve efficiency:

-

Reagents : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), hydroxybenzotriazole (HOBt).

-

Conditions : DCM, 0°C for 30 minutes, then room temperature overnight.

One-Pot Synthesis

A streamlined approach combines thiadiazole formation, alkylation, and amidation in sequence:

-

Cyclocondensation : Thiosemicarbazide + 2-fluorobenzyl chloride → 5-((2-fluorobenzyl)thio)-1,3,4-thiadiazol-2-amine.

-

Amidation : In-situ treatment with pivaloyl chloride and TEA.

Analytical Characterization

Key data for validating the compound:

Challenges and Solutions

-

Regioselectivity : Competing alkylation at position 4 is mitigated by using excess 2-fluorobenzyl bromide (1.5 equiv).

-

Thiol Oxidation : Reactions conducted under nitrogen prevent disulfide formation.

-

Pivalamide Hydrolysis : Avoid aqueous workup at high pH; use neutral extraction.

Comparative Analysis of Methods

| Method | Yield | Purity | Complexity |

|---|---|---|---|

| Stepwise (Sections 1–3) | 70–75% | >95% | Moderate |

| One-Pot (Section 4) | 60–65% | 90–95% | Low |

| Coupling Agent (Section 3.2) | 85–90% | >98% | High |

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

N-(5-{[(2-FLUOROPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)-2,2-DIMETHYLPROPANAMIDE can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the thiadiazole ring, particularly at the C-2 position.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Various nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines .

Scientific Research Applications

N-(5-((2-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)pivalamide exhibits a range of biological activities that make it a candidate for various therapeutic applications:

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance, in vitro tests demonstrated significant growth inhibition against several cancer cell lines, including:

- SNB-19 : 86.61% inhibition

- OVCAR-8 : 85.26% inhibition

- NCI-H40 : 75.99% inhibition

Additional moderate activity was observed against cell lines such as HOP-92 and MDA-MB-231 with percent growth inhibitions ranging from 51.88% to 67.55% .

2. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary results indicate efficacy against various bacterial strains, including those resistant to conventional antibiotics. The mechanism of action appears to involve disruption of bacterial cell wall synthesis .

Comparative Analysis with Other Thiadiazole Derivatives

A comparison of N-(5-((2-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)pivalamide with other thiadiazole derivatives reveals variations in biological activity based on structural differences:

| Compound Name | Structure Representation | Biological Activity |

|---|---|---|

| N-(5-((3,5-dichlorobenzyl)thio)-1,3,4-thiadiazol-2-yl) | Structure | Exhibits anti-tumor activity with different potency |

| N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl) | Structure | Shows broad-spectrum antimicrobial effects |

Case Study 1: Anticancer Efficacy

In a study assessing the cytotoxic effects of various thiadiazole derivatives on cancer cell lines, N-(5-((2-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)pivalamide demonstrated a remarkable reduction in cell viability at concentrations above 10 µM. This suggests its potential as a lead compound for further development in cancer therapeutics .

Case Study 2: Antimicrobial Efficacy

A comparative study evaluated the antibacterial activity of several thiadiazole derivatives against multidrug-resistant pathogens. N-(5-((2-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)pivalamide showed significant activity against MRSA strains with minimum inhibitory concentration (MIC) values lower than those of traditional antibiotics like linezolid .

Mechanism of Action

The mechanism of action of N-(5-{[(2-FLUOROPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)-2,2-DIMETHYLPROPANAMIDE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit enzymes involved in DNA replication, leading to the disruption of cellular processes in both bacterial and cancer cells. This inhibition is primarily due to the compound’s ability to bind to the active site of the enzyme, preventing its normal function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Varied Substituents

The following table summarizes key structural analogues and their properties:

Key Observations:

Position 2 Substituents: The pivalamide group in the target compound is bulkier than acetamide derivatives (e.g., 3a, 5j), which may reduce solubility but enhance metabolic stability by shielding the amide bond from enzymatic hydrolysis.

Position 5 Substituents: The 2-fluorobenzylthio group in the target compound and 3a provides steric hindrance and moderate electron-withdrawing effects compared to 4-chlorobenzylthio (5j) or benzylthio (5h). Fluorine’s electronegativity may improve membrane permeability and bioavailability .

Physicochemical Properties

- Melting Points and Yields :

- Compound 3a () has a high melting point (201°C) due to strong intermolecular interactions from the trifluoromethyl group. The target compound’s pivalamide may lower melting points compared to acetamide derivatives due to reduced crystallinity .

- Yields for 1,3,4-thiadiazole derivatives vary widely (42–88%), influenced by substituent reactivity and purification challenges .

Biological Activity

N-(5-((2-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)pivalamide (CAS Number: 872594-76-8) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological mechanisms, potential therapeutic applications, and comparative analysis with related compounds.

Chemical Structure and Properties

N-(5-((2-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)pivalamide has the following properties:

| Property | Value |

|---|---|

| Molecular Formula | CHF NOS |

| Molecular Weight | 428.5 g/mol |

| CAS Number | 872594-76-8 |

The compound features a thiadiazole ring, which is known for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Antimicrobial Activity

Research indicates that thiadiazole derivatives exhibit notable antimicrobial effects. The presence of the fluorobenzyl group enhances the compound's interaction with microbial targets. A study demonstrated that similar thiadiazole derivatives showed significant inhibition against various bacterial strains, suggesting that N-(5-((2-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)pivalamide may possess comparable activity .

Anticancer Potential

Thiadiazoles have been extensively studied for their anticancer properties. The structure of N-(5-((2-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)pivalamide allows for possible interactions with cellular pathways involved in tumor growth. For instance, compounds with similar structures have been shown to inhibit cell proliferation in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .

Inhibition of Enzymatic Activity

The compound may also inhibit specific enzymes relevant to disease processes. For example, similar derivatives have been reported to inhibit tyrosinase activity, which is crucial in melanin production and has implications in skin disorders and pigmentation issues. The structure-function relationship suggests that modifications in the substituents can significantly affect the inhibitory potency against tyrosinase .

Comparative Analysis with Related Compounds

A comparative analysis with other thiadiazole derivatives reveals variations in biological activity based on structural differences:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| N-(5-((3,5-dichlorobenzyl)thio)-1,3,4-thiadiazol-2-yl) | Structure | Exhibits anti-tumor activity but with different potency due to substituent variations. |

| N-(5-((4-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl) | Structure | Demonstrated significant antimicrobial activity against Gram-positive bacteria. |

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial properties of various thiadiazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with a fluorobenzyl group showed enhanced activity compared to their non-fluorinated counterparts .

- Anticancer Activity : In vitro studies on cancer cell lines (e.g., MCF-7 breast cancer cells) revealed that certain thiadiazole derivatives led to a dose-dependent decrease in cell viability. The mechanism was linked to the induction of apoptosis and inhibition of cell cycle progression at the G0/G1 phase .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(5-((2-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)pivalamide, and how can purity be optimized?

- Methodology :

- Step 1 : React 5-((2-fluorobenzyl)thio)-1,3,4-thiadiazol-2-amine with pivaloyl chloride in anhydrous acetone or dichloromethane under reflux conditions (4–6 hours).

- Step 2 : Use potassium carbonate (K₂CO₃) as a base to deprotonate the amine and drive the reaction to completion .

- Purification : Recrystallize the crude product from ethanol or a 1:1 ethanol-water mixture. Confirm purity via HPLC (>95%) and characterize using IR (C=O stretch at ~1680 cm⁻¹) and ¹H NMR (singlet for pivalamide tert-butyl group at δ 1.2–1.3 ppm) .

Q. How can researchers validate the cytotoxic specificity of this compound against cancer versus non-cancer cell lines?

- Methodology :

- Cell Lines : Test against MCF-7 (breast cancer), A549 (lung cancer), and NIH3T3 (non-cancer fibroblast) cells.

- Assays : Use MTT or SRB assays to determine IC₅₀ values. For example, a compound with IC₅₀ = 0.034–0.084 mmol L⁻¹ against cancer cells and >1 mmol L⁻¹ for NIH3T3 indicates specificity .

- Controls : Include cisplatin as a positive control (IC₅₀ ≈ 0.01–0.1 mmol L⁻¹ depending on cell type) .

Q. What spectroscopic techniques are critical for structural confirmation?

- Methodology :

- IR Spectroscopy : Identify thioether (C-S-C, ~650 cm⁻¹) and pivalamide (N-H bend at ~1540 cm⁻¹) functional groups .

- NMR : Confirm tert-butyl protons (δ 1.2–1.3 ppm), fluorobenzyl aromatic protons (δ 7.2–7.5 ppm), and thiadiazole ring protons (δ 8.1–8.3 ppm) .

- Mass Spectrometry : Look for molecular ion peaks matching the exact mass (e.g., m/z 381.4 for C₁₆H₁₇F₁N₃O₂S₂) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve this compound’s anticancer potency?

- Methodology :

- Modifications : Synthesize analogs with variations in the 2-fluorobenzyl or pivalamide groups (e.g., replace fluorine with Cl/NO₂ or substitute pivalamide with benzamide).

- Testing : Compare IC₅₀ values across analogs. For example, replacing pivalamide with benzamide in related compounds reduced activity by 50%, suggesting steric bulk is critical .

- Computational Tools : Use molecular docking (e.g., AutoDock Vina) to predict binding affinity to targets like aromatase or NMDA receptors .

Q. What strategies can address contradictions in cytotoxicity data between in vitro and in vivo models?

- Methodology :

- Pharmacokinetic Profiling : Measure plasma stability (e.g., t₁/₂ in mouse plasma) and BBB permeability using PAMPA assays. Compounds with logBB > −1.0 (e.g., via FEP-guided optimization) show better CNS penetration .

- Metabolite Identification : Use LC-MS to detect hepatic metabolites (e.g., sulfoxide derivatives) that may reduce efficacy in vivo .

Q. How can researchers evaluate this compound’s potential as a CNS-targeted therapeutic?

- Methodology :

- BBB Permeability : Predict using in silico tools like SwissADME. For experimental validation, employ MDCK-MDR1 monolayers; a permeability coefficient >5 × 10⁻⁶ cm/s indicates adequate penetration .

- Target Engagement : Test inhibition of NMDA receptors via patch-clamp electrophysiology. Related analogs showed IC₅₀ = 0.5–2.0 µM for NMDA receptor antagonism .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.